Product packaging for 2,1,3-Benzoxadiazole-4-carboxamide(Cat. No.:CAS No. 408502-46-5)

2,1,3-Benzoxadiazole-4-carboxamide

Cat. No.: B13085690
CAS No.: 408502-46-5
M. Wt: 163.13 g/mol
InChI Key: FMOKHNPUXVSZTG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzoxadiazole Systems

The exploration of benzo-fused azoles, including benzoxadiazoles, has a rich history intertwined with the development of medicinal chemistry. While the discovery of the related benzotriazole (B28993) dates back to the late 19th century, the specific timeline for the initial synthesis of 2,1,3-benzoxadiazole is less definitively documented in readily available literature. gsconlinepress.com However, research into benzofurazan (B1196253) oxides and their conversion to benzofurazans indicates a long-standing interest in this heterocyclic system. rsc.org

Historically, benzoxadiazole derivatives, often referred to as benzofurazans, gained prominence as effective derivatization reagents in analytical chemistry. nih.gov Their ability to react with various functional groups to produce highly fluorescent products made them invaluable for enhancing the detectability of target compounds in techniques like high-performance liquid chromatography (HPLC). nih.govscispace.com This utility underscored the inherent photophysical properties of the benzoxadiazole core, paving the way for its exploration in other fields.

In medicinal chemistry, the broader class of benzo-fused azoles, including benzoxadiazoles, benzothiadiazoles, and benzotriazoles, has been extensively studied for a wide spectrum of biological activities. researchgate.net These scaffolds are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets, leading to applications in oncology, and in the development of antimicrobial and anti-inflammatory agents. gsconlinepress.combohrium.com

The 2,1,3-Benzoxadiazole-4-carboxamide System: Research Relevance and Potential for Academic Inquiry

Within the broader family of benzoxadiazoles, the this compound system has emerged as a particularly valuable scaffold for academic and industrial research. The carboxamide functional group at the 4-position provides a convenient handle for synthetic modification, allowing for the construction of diverse molecular architectures. This versatility has spurred investigations into its potential across various scientific domains.

While detailed studies focusing exclusively on the parent this compound are not extensively reported, its significance is evident from the numerous studies on its derivatives. For instance, the synthesis of novel benzoxadiazole compounds has been achieved from starting materials that are structurally analogous to a 4-substituted benzoxadiazole, highlighting the accessibility of this substitution pattern for building more complex molecules. rdd.edu.iqanjs.edu.iq

The research relevance of the this compound core is further emphasized by its use in the development of compounds with potential pharmacological activities. Derivatives incorporating this scaffold have been investigated for their anticancer and anti-inflammatory properties. ontosight.ai The carboxamide group, a common feature in many drug molecules, can participate in crucial hydrogen bonding interactions with biological targets, making this system an attractive starting point for drug discovery programs. nih.govnih.gov

Overview of Current Research Trajectories Involving Benzoxadiazole Derivatives

The inherent properties of the 2,1,3-benzoxadiazole scaffold have propelled its derivatives into several cutting-edge areas of research. The electron-accepting nature of the benzoxadiazole ring makes it a key component in the design of materials with interesting photophysical and electronic properties.

One of the most active areas of research is in the development of fluorescent materials . Benzoxadiazole derivatives are being synthesized and studied as new fluorophores with applications in bio-imaging and sensing. nih.govfrontiersin.org For example, derivatives have been designed as fluorescent probes for specific biological targets like sigma receptors, which could aid in understanding their role in normal and cancerous cells. rsc.org The synthesis of these compounds often involves coupling the benzoxadiazole core with other aromatic systems to create donor-π-acceptor-π-donor (D-π-A-π-D) structures, which can exhibit strong, solvent-dependent fluorescence. nih.govfrontiersin.org

In the realm of materials science , benzoxadiazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and solar cells. frontiersin.org Their electrochemical properties, including their HOMO and LUMO energy levels, can be tuned through chemical modification, making them promising candidates for electron-transporting materials. nih.gov

The pharmacological potential of benzoxadiazole derivatives continues to be a major focus. Researchers are designing and synthesizing novel compounds with a range of biological activities. For example, some derivatives have been investigated as potential inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression. nih.gov Others are being explored as angiogenesis inhibitors and for their activity against multidrug-resistant bacteria. nih.govnih.gov

Furthermore, the versatility of the benzoxadiazole scaffold extends to agrochemicals , where derivatives are being researched for their potential as herbicides and pesticides.

The table below summarizes some of the key research findings for various benzoxadiazole derivatives:

Compound ClassResearch FocusKey Findings
D-π-A-π-D FluorophoresLuminescence, Materials ScienceStrong, solvent-dependent fluorescence; potential for use in OLEDs and solar cells. nih.govfrontiersin.org
4-Nitro-2,1,3-benzoxadiazole DerivativesBiological ProbesHigh affinity for sigma receptors, suggesting use as fluorescent probes in cellular studies. rsc.org
1,2,5-Oxadiazole-3-carboximidamide DerivativesAnticancer AgentsSignificant inhibitory activity against the IDO1 enzyme. nih.gov
Benzofuran-fused BenzoxadiazolesAngiogenesis InhibitorsGood inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation. nih.gov
Benzamide-containing BenzoxadiazolesAntibacterial AgentsPotent agents against various multidrug-resistant bacteria strains. nih.gov
Piperidine-substituted BenzoxadiazolesMedicinal ChemistryPotential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B13085690 2,1,3-Benzoxadiazole-4-carboxamide CAS No. 408502-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzoxadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOKHNPUXVSZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623464
Record name 2,1,3-Benzoxadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-46-5
Record name 2,1,3-Benzoxadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,1,3 Benzoxadiazole 4 Carboxamide and Its Precursors

Retrosynthetic Dissection of the 2,1,3-Benzoxadiazole-4-carboxamide Structure

Retrosynthetic analysis of this compound identifies several logical bond disconnections that form the basis for practical synthetic strategies. The two primary approaches involve disconnecting the amide bond or the bond between the aromatic ring and the carbonyl carbon.

Amide Bond Disconnection (C-N bond): This is the most straightforward retrosynthetic step. It disconnects the target molecule into 2,1,3-benzoxadiazole-4-carboxylic acid (or a reactive derivative like an acyl chloride or ester) and ammonia (B1221849) or an ammonia equivalent. This strategy relies on the successful synthesis of the C-4 carboxylated benzoxadiazole precursor.

Aryl-Carbonyl Bond Disconnection (C4-C(O) bond): This approach disconnects the entire carboxamide group, leading to a C-4 functionalized 2,1,3-benzoxadiazole and a "carboxamide anion" equivalent. In practice, this translates to forward syntheses that introduce the carbonyl group onto the heterocyclic ring. This can be achieved through routes such as the formylation of a C-4 organometallic species followed by oxidation and amidation, or direct carboxylation.

These disconnections pave the way for the synthetic methodologies detailed in the following sections, which focus on the formation of key aldehyde and carboxylic acid intermediates and their conversion to the final carboxamide product.

Synthesis of 2,1,3-Benzoxadiazole-4-carbaldehyde Intermediates

The 2,1,3-benzoxadiazole-4-carbaldehyde is a crucial intermediate, as the aldehyde can be oxidized to the corresponding carboxylic acid, which is then readily converted to the target carboxamide.

Metalation-Formylation Routes

The introduction of a formyl group onto the benzoxadiazole ring can be achieved through the formylation of an organometallic intermediate or by direct electrophilic substitution on the aromatic core.

One of the most established methods for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . jk-sci.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comijpcbs.com The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis yields the aldehyde. wikipedia.org While highly effective for electron-rich systems like pyrroles and anilines, the 2,1,3-benzoxadiazole ring is generally considered electron-deficient, which can make traditional electrophilic aromatic substitution challenging. organic-chemistry.orgmdpi.com However, the reactivity of the benzene (B151609) portion of the heterocycle can be influenced by complex electronic effects, and this route remains a potential pathway.

Modern synthetic methods offer alternative strategies. For the analogous 2,1,3-benzothiadiazole (B189464) (BTD) system, regioselective iridium-catalyzed C-H borylation has been shown to produce versatile borylated intermediates that can be further functionalized. diva-portal.org A subsequent formylation step could then yield the desired aldehyde. Another approach involves the reaction of organometallic species with a formylating agent. For instance, a C-4 lithiated or zincated benzoxadiazole, generated from a 4-halobenzoxadiazole, could react with a suitable electrophilic formylating reagent, such as 2-benzotriazolyl-1,3-dioxolane, to introduce a masked aldehyde group. organic-chemistry.org

Oxidation of Benzoxadiazole-Substituted Methyl or Hydroxymethyl Precursors

A reliable and frequently employed route to aromatic aldehydes involves the oxidation of a methyl or hydroxymethyl group at the desired position. This strategy avoids the potential regioselectivity issues of direct formylation. For the analogous sulfur-containing heterocycle, existing syntheses of 2,1,3-benzothiadiazole-4-carbaldehyde (B1305858) have utilized the oxidation of the corresponding alcohol, which in turn is derived from the 4-methyl precursor. diva-portal.org

The synthesis would proceed in two stages:

Formation of (2,1,3-Benzoxadiazol-4-yl)methanol: This alcohol intermediate can be prepared by the reduction of 2,1,3-benzoxadiazole-4-carboxylic acid or its corresponding ester (e.g., methyl 2,1,3-benzoxadiazole-4-carboxylate) using a reducing agent like lithium aluminium hydride (LiAlH₄). chemicalbook.com

Oxidation to the Aldehyde: The resulting primary alcohol, (2,1,3-benzoxadiazol-4-yl)methanol, can then be oxidized to 2,1,3-benzoxadiazole-4-carbaldehyde using a variety of standard oxidizing agents. The choice of reagent allows for controlled oxidation, preventing over-oxidation to the carboxylic acid.

Common reagents for this transformation are summarized in the table below.

Oxidizing AgentTypical SolventNotes
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Mild oxidant, often used for converting primary alcohols to aldehydes.
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)Mild and highly efficient, operates at room temperature.
Manganese dioxide (MnO₂)Dichloromethane, Chloroform (B151607)Selective for the oxidation of allylic and benzylic alcohols.
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (CH₂Cl₂)Requires low temperatures (-78 °C), effective for sensitive substrates.

Formation of the Carboxamide Functionality at the C-4 Position

The final step in the synthesis is the creation of the amide bond. This can be accomplished either by building upon a pre-existing carboxyl group at the C-4 position or through more modern direct amidation techniques.

Direct Amidation Strategies

Direct amidation refers to methods that form the amide bond in a single step from precursors other than pre-activated carboxylic acids, or through one-pot procedures.

Modern approaches increasingly utilize C-H activation to form C-N bonds directly. Minisci-type reactions, for example, can achieve direct C-H amidation of heterocycles using radical processes. ed.ac.uk Recent studies have shown the direct amination of the related benzo[c] diva-portal.orgCurrent time information in Bangalore, IN.anjs.edu.iqthiadiazole scaffold using photocatalyst-free, visible-light-mediated methods, which proceed through nitrogen-centered radical intermediates. researchgate.net These state-of-the-art techniques could provide a future pathway for the direct conversion of a C-H bond at the 4-position of 2,1,3-benzoxadiazole directly to the carboxamide.

Alternatively, direct condensation methods can form amides from unactivated carboxylic acids and amines, often facilitated by a catalyst or by heating. Zirconium- and titanium-based catalysts, such as ZrCl₄ and TiCl₄, have been shown to mediate the direct coupling of carboxylic acids and amines in good yields, often with high purity and preservation of stereochemistry. rsc.orgnih.gov This one-pot approach avoids the need to isolate and handle more reactive intermediates like acyl chlorides.

Carboxylic Acid Precursor Routes (e.g., from 2,1,3-Benzoxadiazole-4-carboxylic acid)

The most traditional and widely used method for amide synthesis proceeds via a carboxylic acid intermediate. This two-step approach involves the synthesis of 2,1,3-benzoxadiazole-4-carboxylic acid, followed by its coupling with an amine source.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-4-carboxylic acid This key precursor can be synthesized through several methods:

Oxidation of a 4-alkyl group: Oxidation of 4-methyl-2,1,3-benzoxadiazole (B1581351) with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Hydrolysis of a nitrile: Conversion of a 4-halo-2,1,3-benzoxadiazole to 2,1,3-benzoxadiazole-4-carbonitrile (via nucleophilic substitution with a cyanide salt), followed by acid- or base-catalyzed hydrolysis.

Oxidation of the aldehyde: As described previously, oxidation of 2,1,3-benzoxadiazole-4-carbaldehyde provides the carboxylic acid.

Step 2: Amide Formation from the Carboxylic Acid Direct reaction of a carboxylic acid with ammonia is generally inefficient. Therefore, the carboxylic acid must first be "activated".

Via Acyl Chlorides: The carboxylic acid can be converted to the more reactive 2,1,3-benzoxadiazole-4-carbonyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia or an amine to form the amide. nih.gov

Using Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxyl group in situ to promote the reaction. Research on related benzoxadiazole derivatives has utilized coupling agents like diethyl phosphorocyanidate (DEPC) to successfully form amide-like bonds. rsc.org

A summary of common coupling agents is provided below.

Coupling AgentAdditive (Optional)BaseTypical Solvent
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Triethylamine (TEA)DMF, CH₂Cl₂
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)Diisopropylethylamine (DIPEA)DMF, CH₂Cl₂
HATU-Diisopropylethylamine (DIPEA)DMF
Diethyl phosphorocyanidate (DEPC)-Triethylamine (TEA)DMF, Pyridine

For instance, reacting 4-chloro-7-nitro-2,1,3-benzoxadiazole with an amino-functionalized ester, followed by conversion of the ester to a carboxylic acid hydrazide, demonstrates a pathway for functionalizing the C-4 position and manipulating a carboxyl-type group. anjs.edu.iqrdd.edu.iq

Modular Synthesis Approaches for Complex Benzoxadiazole-4-carboxamide Derivatives

The construction of complex derivatives of this compound benefits significantly from modular synthesis strategies. These approaches allow for the convergent assembly of structurally diverse molecules from readily available building blocks, facilitating the exploration of their chemical and physical properties.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex products in a single step from three or more starting materials. rsc.org The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-aminoacyl amide derivatives and is particularly well-suited for the synthesis of carboxamides. nih.govresearchgate.net While direct literature on the Ugi synthesis of this compound is not extensively reported, a plausible synthetic route can be conceptualized using known precursors.

A hypothetical Ugi reaction for the synthesis of a this compound derivative could involve the reaction of 2,1,3-benzoxadiazole-4-carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. The carboxylic acid component provides the core benzoxadiazole moiety, while the other three components can be varied to introduce a wide range of substituents on the amide nitrogen and the adjacent carbon.

Table 1: Proposed Reactants for Ugi Synthesis of a this compound Derivative

ComponentExample CompoundRole in Final Product
Carboxylic Acid2,1,3-Benzoxadiazole-4-carboxylic acidProvides the benzoxadiazole core and the carbonyl group of the amide.
AmineAnilineIntroduces a substituent on the amide nitrogen.
AldehydeBenzaldehydeForms the backbone of the α-aminoacyl portion.
IsocyanideCyclohexyl isocyanideProvides the carbon atom of the amide and a substituent on the amide nitrogen.

This reaction would proceed through the formation of a Schiff base from the amine and aldehyde, followed by the addition of the isocyanide and the carboxylate to form an intermediate that rearranges to the final α-aminoacyl amide product. The versatility of the Ugi reaction allows for the creation of large libraries of compounds by simply changing the individual components. mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of aromatic rings and the construction of extended π-conjugated systems. The Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne, is particularly effective for this purpose. libretexts.orgorganic-chemistry.org

The synthesis of 2,1,3-benzoxadiazole derivatives with extended π-systems often starts with the bromination of the 2,1,3-benzoxadiazole core. For instance, 4,7-dibromo-2,1,3-benzoxadiazole is a key intermediate that can be readily prepared. frontiersin.orgnih.gov This dibromide can then undergo a Sonogashira coupling reaction with various terminal alkynes to introduce alkynyl substituents at the 4- and 7-positions. frontiersin.orgnih.gov These alkynyl groups can be further functionalized or used to extend the conjugation of the system, which is of interest for applications in materials science and medicinal chemistry. nih.gov

A typical Sonogashira coupling reaction for the synthesis of a 4,7-dialkynyl-2,1,3-benzoxadiazole derivative involves the use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine. researchgate.net

Table 2: Representative Sonogashira Coupling Reaction for the Synthesis of a 4,7-bis(phenylethynyl)-2,1,3-benzoxadiazole

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
4,7-Dibromo-2,1,3-benzoxadiazolePhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineToluene4,7-bis(phenylethynyl)-2,1,3-benzoxadiazole

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for a wide range of substrates. thieme-connect.de

Sustainable and Novel Synthetic Methodologies for Benzoxadiazole Scaffolds

The development of sustainable and novel synthetic methodologies is a key focus in modern organic chemistry. For the synthesis of benzoxadiazole scaffolds, several innovative approaches have been explored to reduce environmental impact and improve efficiency.

One promising strategy is the use of mechanochemistry, which involves conducting reactions in the solid state with mechanical energy, often eliminating the need for bulk solvents. nih.govrsc.org The synthesis of benzimidazole (B57391) and benzothiazole (B30560) derivatives, which are structurally related to benzoxadiazoles, has been successfully achieved through mechanochemical methods, suggesting the potential for similar applications in benzoxadiazole synthesis. rsc.org For instance, the condensation of o-phenylenediamines with aldehydes can be carried out by simple grinding in a mortar and pestle, often without the need for a catalyst. rsc.org A similar approach could be envisioned for the synthesis of the 2,1,3-benzoxadiazole core from appropriate precursors.

Another area of innovation is the development of catalyst-free reactions. While many syntheses of heterocyclic compounds rely on metal catalysts, catalyst-free methods offer advantages in terms of cost, toxicity, and product purity. semanticscholar.org For example, the multicomponent synthesis of certain oxadiazole derivatives can proceed without a catalyst at room temperature. semanticscholar.org Exploring such catalyst-free conditions for the synthesis of this compound could lead to more environmentally benign processes.

Flow chemistry is another advanced technique that offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and reaction control. beilstein-journals.org The continuous-flow synthesis of various heterocyclic compounds has been demonstrated, and this technology could be applied to the synthesis of 2,1,3-benzoxadiazole derivatives to enable safer and more efficient production. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of a 4-substituted 2,1,3-benzoxadiazole derivative, the aromatic protons typically appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling relationships. For 2,1,3-benzoxadiazole-4-carboxamide, one would expect to observe signals for the three protons on the benzene (B151609) ring and the two protons of the primary amide group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the benzoxadiazole ring and the carboxamide group. The amide protons often appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms in the benzoxadiazole core and the carboxamide group. The carbons of the benzoxadiazole ring typically resonate in the aromatic region of the spectrum. The carbonyl carbon of the carboxamide group would appear at a characteristically downfield chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons in the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the carboxamide group and the benzoxadiazole ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. For the parent compound, 2,1,3-benzoxadiazole, characteristic bands are observed for the aromatic C-H stretching and the C=N and N-O stretching of the oxadiazole ring. nih.govfrontiersin.org For the 4-carboxamide derivative, additional prominent bands would be expected for:

N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching (Amide I band), a strong absorption usually found around 1680-1630 cm⁻¹.

N-H bending (Amide II band), typically located near 1640-1550 cm⁻¹.

A representative table of expected IR absorptions is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3400-3200
C-H Stretch (Aromatic)3100-3000
C=O Stretch (Amide I)1680-1630
N-H Bend (Amide II)1640-1550
C=N Stretch (Oxadiazole)~1600-1500
N-O Stretch (Oxadiazole)~1400-1300

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound are readily available, the technique is valuable for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations and the symmetric stretching of the benzoxadiazole system would be expected to give rise to distinct Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (C₇H₅N₃O₂), the theoretical exact mass is 163.0382. An HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low margin of error (typically <5 ppm), thus confirming its molecular formula.

While specific HRMS data for this compound is not detailed in the provided search results, the technique's application is well-documented for related, more complex benzoxadiazole derivatives. For instance, in the characterization of donor-π-acceptor-π-donor (D-π-A-π-D) type fluorophores containing a 2,1,3-benzoxadiazole core, ESI-HRMS was used to confirm the structures. frontiersin.org The calculated mass for the protonated molecule [C₄₀H₄₄N₁₀O+H]⁺ of one such derivative was 681.3772, with the found mass being 681.3768, demonstrating the accuracy of HRMS. frontiersin.org A similar level of precision would be applied to confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to establish the structural connectivity of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For this compound, the fragmentation would likely proceed through characteristic losses from the precursor ion [M+H]⁺. Key fragmentation pathways would involve the cleavage of the carboxamide group and the fragmentation of the benzoxadiazole ring system. The study of fragmentation pathways in related heterocyclic systems, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, shows that the main fragmentation involves the loss of substituents and characteristic cleavages of the heterocyclic ring. nih.gov For example, studies on other benzoxadiazole derivatives often show the loss of side chains and sequential breakdown of the core structure. nih.govuni-halle.de By analyzing these specific neutral losses and the m/z of the resulting fragment ions, the positions of the substituents and the integrity of the core structure can be confirmed.

Table 1: Representative Mass Spectrometry Data for Benzoxadiazole Derivatives This table presents data from related compounds to illustrate the application of mass spectrometry techniques, as specific data for this compound was not available in the search results.

Compound Name Technique Precursor Ion (m/z) Key Fragments / Found Mass Reference
4,7-Dibromo-2,1,3-benzoxadiazole GC-MS 277.8 [M]⁺ 277.9 frontiersin.org
4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] frontiersin.orgCurrent time information in Madison County, US.researchgate.netoxadiazole ESI-HRMS 681.3772 [M+H]⁺ 681.3768 frontiersin.org
4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] frontiersin.orgCurrent time information in Madison County, US.researchgate.netoxadiazole ESI-HRMS 681.3772 [M+H]⁺ 681.3777 frontiersin.org

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of 2,1,3-benzoxadiazole derivatives are defined by their electronic absorption and emission characteristics, which are sensitive to the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions (π-π)*

The UV-Vis absorption spectra of 2,1,3-benzoxadiazole compounds are typically characterized by an intense absorption band that is attributed to a π-π* electronic transition. researchgate.net This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the molecule.

Studies on various 2,1,3-benzoxadiazole derivatives show absorption maxima (λ_max) in the range of 400 to 470 nm. frontiersin.orgnih.govresearchgate.net For example, a series of D-π-A-π-D fluorophores containing the 2,1,3-benzoxadiazole acceptor unit displayed absorption maxima at approximately 419 nm in chloroform (B151607). frontiersin.orgnih.gov Another study on fluorescent compounds derived from 2,1,3-benzoxadiazole reported UV-vis absorption in the 426–437 nm range. researchgate.net The exact position of the absorption maximum for this compound would depend on the electronic influence of the carboxamide group and the solvent used, but it is expected to fall within this characteristic range for the benzoxadiazole scaffold.

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Upon excitation at their absorption wavelength, many 2,1,3-benzoxadiazole derivatives exhibit strong fluorescence. The emission wavelength and the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, are key parameters.

Derivatives of 2,1,3-benzoxadiazole are known to emit in the green-to-yellow region of the visible spectrum. researchgate.netresearchgate.net For instance, certain derivatives in chloroform solution show strong bluish-green fluorescence with emission maxima between 494 and 498 nm and a high quantum yield of approximately 0.5. frontiersin.orgresearchgate.netnih.govnih.gov Other related liquid crystalline molecules based on a 2,1,3-benzoxadiazole core exhibit emission maxima in the yellow region (502 to 590 nm) with quantum yields ranging from 0.30 to 0.54. researchgate.net The quantum yield is significantly influenced by the molecular structure and the polarity of the solvent. researchgate.net For this compound, the fluorescence properties would be determined by the interplay between the electron-accepting benzoxadiazole core and the electronic nature of the carboxamide substituent.

Investigation of Stokes Shifts and Intramolecular Charge Transfer (ICT) Phenomena

A significant feature of many benzoxadiazole derivatives is a large Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. These large Stokes shifts are often indicative of a significant change in molecular geometry and electronic distribution upon excitation, frequently attributed to an Intramolecular Charge Transfer (ICT) process. frontiersin.orgnih.gov

In an ICT process, photoexcitation promotes the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. uni-heidelberg.de The 2,1,3-benzoxadiazole unit is a well-known electron acceptor. nih.gov When combined with electron-donating groups, a "push-pull" system is created, facilitating ICT upon excitation. nih.govresearchgate.net This charge redistribution leads to a highly polar excited state that is stabilized by polar solvents, resulting in a bathochromic (red) shift in the emission spectrum and a large Stokes shift. For several D-π-A-π-D systems featuring a benzoxadiazole acceptor, Stokes shifts of approximately 3,779 cm⁻¹ have been reported, confirming the presence of an ICT state. frontiersin.orgresearchgate.netnih.govnih.gov Bifunctional probes with a donor-acceptor-donor architecture have exhibited even larger Stokes shifts, exceeding 250 nm. nih.govresearchgate.net The carboxamide group on this compound would modulate the electronic properties of the core, and a detailed analysis of its photophysics across solvents of varying polarity would be necessary to fully characterize its ICT behavior.

Table 2: Photophysical Properties of Representative 2,1,3-Benzoxadiazole Derivatives in Solution This table summarizes findings from related compounds to illustrate the characteristic photophysical properties of the benzoxadiazole scaffold.

Compound Class Solvent λ_abs (nm) λ_em (nm) Stokes Shift Quantum Yield (Φ_F) Phenomenon Reference
D-π-A-π-D Derivatives Chloroform ~419 494 - 498 ~3,779 cm⁻¹ ~0.5 ICT frontiersin.orgnih.gov
Thiophene-linked Derivatives Chloroform 426 - 437 - 95 - 107 nm 0.27 - 0.32 ICT researchgate.net
Luminescent Liquid Crystals Chloroform ~425 502 - 590 - 0.30 - 0.54 ICT researchgate.net
Thiourea-Substituted Dyes Toluene ~465 521 56 nm - ICT nih.govresearchgate.net
Thiourea-Substituted Dyes Acetonitrile >465 528 63 nm 0.004 - 0.05 ICT nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Related Benzoxadiazole Compounds)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely reported, studies on related benzoxadiazole derivatives reveal that these molecules often exhibit planar or near-planar conformations. The crystal packing is typically governed by intermolecular hydrogen bonds, often involving the functional groups attached to the benzoxadiazole core, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the solid-state properties of the material.

Computational Chemistry and Theoretical Modeling of 2,1,3 Benzoxadiazole 4 Carboxamide Systems

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance between computational cost and accuracy. researchgate.net It is widely used to determine ground-state properties, including molecular geometry, orbital energies, and charge distributions, for benzoxadiazole systems. researchgate.net

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization, a process where the total electronic energy of the molecule is minimized with respect to the coordinates of its atoms. For benzoxadiazole derivatives, DFT calculations, often using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G* or 6-31+G(d), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes.

The HOMO acts as the electron-donating orbital. A higher HOMO energy level indicates a greater ability to donate electrons.

The LUMO acts as the electron-accepting orbital. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies that the molecule is more polarizable and can be excited with lower energy, corresponding to a longer wavelength of light absorption.

For the 2,1,3-benzoxadiazole core, the HOMO is typically distributed over the entire bicyclic system, while the LUMO is also delocalized across the ring, with significant contributions from the electron-deficient oxadiazole moiety. The introduction of a carboxamide group at the 4-position, which is an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted parent compound. The lowering of the LUMO energy is often more pronounced, which can lead to a reduction in the HOMO-LUMO gap. DFT calculations for various substituted benzoxadiazoles have quantified these effects. nih.govfrontiersin.org

Table 1: Calculated Frontier Orbital Energies for Selected 2,1,3-Benzoxadiazole Derivatives

CompoundComputational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] researchgate.netnih.govresearchgate.netoxadiazoleB3LYP/6-31G(d)-5.78-3.142.64
4,7-Bis((4-(dodecan-2-yl)-1H-1,2,3-triazol-1-yl)phenyl)ethynyl)benzo[c] researchgate.netnih.govresearchgate.netoxadiazoleB3LYP/6-31G(d)-5.83-3.162.67
frontiersin.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting reactivity, as it highlights regions of positive and negative potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

In 2,1,3-benzoxadiazole, MEP maps show a region of significant negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, reflecting their high electronegativity. researchgate.net This makes the heteroatoms potential sites for hydrogen bonding. The hydrogen atoms on the benzene (B151609) ring exhibit positive potential. For 2,1,3-Benzoxadiazole-4-carboxamide, the amide group would introduce additional features. The oxygen atom of the carbonyl group (C=O) would be a strong center of negative potential, while the amide (N-H) protons would be regions of strong positive potential, enhancing the molecule's ability to act as both a hydrogen bond donor and acceptor. A computational study on the parent 2,1,3-benzoxadiazole identified the C4 and C7 positions as the most active sites for electrophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To study the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.gov It allows for the calculation of excited-state properties, providing direct predictions of absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. The excitation energy corresponds to the energy of light required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO), and the oscillator strength relates to the intensity of the corresponding peak in the absorption spectrum.

For benzoxadiazole derivatives, the lowest energy absorption band typically corresponds to a π-π* transition. frontiersin.org The calculated absorption maximum (λ_max) can be compared directly with experimental UV-Vis spectra. Studies on various benzoxadiazole derivatives show that TD-DFT, using functionals like PBE0 or B3LYP, can reproduce experimental absorption wavelengths with reasonable accuracy. nih.govfrontiersin.org For this compound, the main absorption would be dominated by the HOMO→LUMO transition, and its energy would be directly related to the frontier orbital gap discussed previously.

Table 2: Experimental and Theoretically Predicted Absorption Maxima for Benzoxadiazole Derivatives

CompoundSolventExperimental λabs (nm)Calculated λabs (nm)Computational Method
4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] researchgate.netnih.govresearchgate.netoxadiazoleChloroform (B151607)419422TD-PBE1PBE/6-31G(d)
4,7-Bis((4-(dodecan-2-yl)-1H-1,2,3-triazol-1-yl)phenyl)ethynyl)benzo[c] researchgate.netnih.govresearchgate.netoxadiazoleChloroform418415TD-PBE1PBE/6-31G(d)
frontiersin.org

After a molecule absorbs light and reaches an excited state, it can relax and emit light through fluorescence. This process occurs from the optimized geometry of the first excited state (S₁). TD-DFT can be used to optimize the S₁ geometry and then calculate the emission energy back to the ground state (S₀). The difference between the absorption and emission maxima is the Stokes shift.

Many benzoxadiazole derivatives are known to be fluorescent and exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent. frontiersin.org This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the emission spectrum.

Computational models can simulate these solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) within the TD-DFT framework. These simulations can predict how the emission wavelength will shift in different solvents, which is crucial for designing fluorescent probes for specific environments. For this compound, the presence of the polar carboxamide group would likely lead to a significant dipole moment change upon excitation, suggesting that it would exhibit positive solvatochromism (a red shift in more polar solvents).

Table 3: Simulated Emission Wavelengths in Different Solvents for a Benzoxadiazole Derivative

CompoundSolventCalculated λem (nm)
4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] researchgate.netnih.govresearchgate.netoxadiazoleVacuum509
Toluene538
Chloroform548
Acetonitrile560
frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the conformational landscape and intermolecular interactions of chemical systems. For molecules like this compound, MD simulations can provide a detailed picture of their dynamic behavior in various environments.

In a typical MD simulation, the trajectory of atoms and molecules is determined by numerically solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, revealing its preferred conformations and the energy barriers between them. For instance, the rotation around the single bond connecting the carboxamide group to the benzoxadiazole ring can be studied to identify the most stable rotamers.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in the presence of solvent molecules or other solutes, one can investigate hydrogen bonding patterns, van der Waals forces, and electrostatic interactions. For example, the interaction of the carboxamide group, a known hydrogen bond donor and acceptor, with water molecules can be analyzed to understand its solvation and solubility. While specific MD studies on this compound are not abundant in the literature, research on analogous systems like 1,3,4-oxadiazole (B1194373) derivatives has demonstrated the utility of MD in understanding their interactions with biological targets. nih.gov Such studies often involve docking the molecule into a protein's active site and then running MD simulations to assess the stability of the protein-ligand complex, providing insights for drug design. nih.govnih.gov

The following table illustrates the types of intermolecular interactions that can be analyzed using MD simulations for a hypothetical this compound system in an aqueous environment.

Interaction TypePotential Interaction Site on this compoundInteracting Partner (e.g., in Water)
Hydrogen Bond DonorAmide N-HOxygen of Water
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O), Benzoxadiazole Nitrogen and Oxygen atomsHydrogen of Water
π-π StackingBenzoxadiazole ringAromatic residues of a protein
Van der WaalsEntire moleculeSurrounding molecules

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate parameters such as NMR chemical shifts and vibrational frequencies. frontiersin.orgnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts that would be observed in an experimental NMR spectrum. These theoretical calculations can aid in the assignment of complex spectra and in the structural elucidation of new compounds. For derivatives of 2,1,3-benzoxadiazole, experimental ¹H and ¹³C NMR data are available, which can be used to benchmark and validate the computational methods. nih.govfrontiersin.org

Vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of a molecule, can also be calculated using quantum chemistry. The computed vibrational spectrum can be compared with experimental data to confirm the structure of a synthesized compound. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxamide moiety and the vibrational modes of the benzoxadiazole ring can be accurately predicted. A study on 2,1,3-benzoxadiazole derivatives reported computed vibrational frequencies that showed no imaginary frequencies, confirming the stability of the optimized geometry. frontiersin.org

Below is a table showcasing experimental spectroscopic data for a related compound, 2,1,3-benzoxadiazole, which can serve as a reference for theoretical calculations on the carboxamide derivative. nih.gov

Spectroscopic DataExperimental Values for 2,1,3-Benzoxadiazole nih.gov
¹H NMR (400 MHz, CDCl₃) δ ppm7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz)
IR (KBr) νmax/cm⁻¹3100, 3080, 1614, 1583, 1535, 1483, 1440, 1351, 1282, 891, 834, 742

Theoretical Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, identify transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions and for designing novel synthetic routes.

For the synthesis of this compound, theoretical calculations can be used to study the key reaction steps. For instance, the mechanism of the cyclization reaction to form the benzoxadiazole ring can be investigated. One of the common synthetic routes to the 2,1,3-benzoxadiazole core involves the reduction of a nitro-group followed by cyclization. frontiersin.org Quantum chemical calculations can model the electronic structure changes throughout this process, identifying the intermediates and the transition state structures.

The energy landscape of a reaction provides a comprehensive picture of all possible reaction pathways, including the formation of byproducts. By calculating the relative energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows chemists to understand why a particular reaction follows a certain pathway and how the reaction conditions (e.g., solvent, catalyst) can influence the outcome.

While specific theoretical studies on the reaction mechanisms of this compound are not widely reported, the principles of computational reaction dynamics are broadly applicable. For example, in the synthesis of related heterocyclic compounds, computational studies have been used to rationalize the observed regioselectivity and to predict the effect of substituents on the reaction rate. These approaches can be directly applied to understand and improve the synthesis of this compound.

The following table outlines the key aspects of a reaction mechanism that can be investigated using theoretical methods.

Aspect of Reaction MechanismComputational MethodInformation Obtained
Reactant and Product GeometriesGeometry OptimizationStable structures of starting materials and products
Transition State SearchSaddle Point OptimizationStructure of the highest energy point along the reaction coordinate
Reaction PathwayIntrinsic Reaction Coordinate (IRC)Connects the transition state to the reactants and products
Activation EnergyEnergy difference between transition state and reactantsProvides insight into the reaction rate
Reaction EnthalpyEnergy difference between products and reactantsDetermines if the reaction is exothermic or endothermic

Chemical Reactivity and Transformation Mechanisms of 2,1,3 Benzoxadiazole 4 Carboxamide

The reactivity of the 2,1,3-benzoxadiazole scaffold, also known as benzofurazan (B1196253), is characterized by the interplay between the aromatic benzene (B151609) ring and the electron-deficient oxadiazole moiety. This structure is foundational to the chemical behavior of derivatives such as 2,1,3-Benzoxadiazole-4-carboxamide, influencing both the stability of the heterocyclic ring and the reactivity of the carbocyclic portion.

Structure Activity Relationship Sar Studies

Structure-activity relationship studies on benzoxadiazole derivatives aim to correlate specific structural features with their biological or material properties. For medicinal applications, modifications to the carboxamide group or substitutions on the benzene (B151609) ring can significantly impact efficacy and selectivity. In materials science, altering the electronic nature of the substituents can tune the fluorescence quantum yield and emission wavelength.

Applications in Advanced Materials Science and Chemical Sensing

Organic Electronics and Photonics: Building Blocks for Functional Materials

The 2,1,3-benzoxadiazole moiety is a versatile building block in the design of functional organic materials for electronic and photonic applications. chemrxiv.orgnih.govlifechemicals.com Its electron-deficient nature makes it an excellent component for creating materials with tailored electronic properties. When incorporated into larger π-conjugated systems, it can significantly influence the material's frontier molecular orbital energy levels, absorption, and emission characteristics. frontiersin.orgnih.gov This tunability is crucial for applications in various organic electronic devices.

Donor-Acceptor (D-A) Systems and Intramolecular Charge Transfer Mechanisms

A key strategy in the design of functional organic materials is the creation of donor-acceptor (D-A) systems. In these systems, an electron-donating unit is covalently linked to an electron-accepting unit, such as 2,1,3-benzoxadiazole. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process fundamental to the operation of many organic electronic and photonic devices. frontiersin.orgnih.govnih.govnih.gov

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), often centered on the acceptor. This charge separation leads to a large change in dipole moment between the ground and excited states, which is responsible for the characteristic solvatochromism observed in many D-A compounds, where the emission color changes with solvent polarity. nih.govrsc.org The efficiency of this ICT process is highly dependent on the strength of the donor and acceptor units, as well as the nature of the π-bridge connecting them.

Derivatives of 2,1,3-benzoxadiazole have been successfully incorporated into D-A and D-π-A-π-D architectures, exhibiting significant Stokes shifts and solvent-dependent fluorescence, confirming the occurrence of ICT. frontiersin.orgnih.govnih.gov For instance, fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system have shown absorption maxima in the visible region and strong fluorescence emission, with the large Stokes' shift being attributed to an ICT state. frontiersin.orgnih.govnih.govresearchgate.net

Components in Organic Light-Emitting Diodes (OLEDs) (as Chromophores)

The luminescent properties of 2,1,3-benzoxadiazole derivatives make them promising candidates for use as chromophores in organic light-emitting diodes (OLEDs). The color of the emitted light can be tuned by modifying the chemical structure of the D-A system, allowing for the creation of emitters across the visible spectrum.

Carbazole dendrimers incorporating a triazine core, which exhibit thermally activated delayed fluorescence (TADF), are a notable example of the application of D-A structures in OLEDs. chemrxiv.orgchemrxiv.org These materials can efficiently convert non-emissive triplet excitons into emissive singlet excitons, leading to high internal quantum efficiencies. The 2,1,3-benzoxadiazole unit, with its electron-accepting nature, can be a key component in designing such TADF emitters.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

In the field of solar energy conversion, 2,1,3-benzoxadiazole derivatives have been explored as essential components in both dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). nih.govrsc.org Their strong absorption in the visible region and suitable energy levels make them effective in harvesting light and facilitating charge separation and transport.

Sensitizer Design and Performance within Photoelectric Devices

In DSSCs, a sensitizing dye absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The design of the dye is critical for efficient light harvesting and electron injection. Organic dyes based on a D-π-A architecture, where 2,1,3-benzoxadiazole can act as the acceptor, have been investigated for this purpose. epa.govresearchgate.net

The performance of these dyes is evaluated based on their power conversion efficiency (PCE), which is influenced by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). For instance, a di-carbazole-based dye demonstrated a PCE of 3.5% with an I2-based electrolyte. mdpi.com The introduction of different acceptor units and modifications to the π-linker can significantly impact the photovoltaic performance of the resulting DSSCs. epa.gov

Table 1: Performance of a Di-Carbazole-Based Dye in DSSCs with Different Electrolytes. mdpi.com

ElectrolyteJsc (mA/cm²)Voc (V)FFPCE (%)
I₂-based7.80.650.693.5
I₂-free8.10.680.563.1

Electron Injection and Charge Transport Studies in Photovoltaic Systems

Efficient electron injection from the excited dye into the semiconductor's conduction band and subsequent charge transport are crucial for high-performance photovoltaic devices. The LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor to ensure efficient electron injection. The HOMO level should be sufficiently low to allow for efficient regeneration of the dye by the electrolyte.

In the context of OPVs, where the active layer consists of a blend of a donor and an acceptor material, 2,1,3-benzoxadiazole derivatives can function as either the donor or the acceptor. rsc.org The morphology of the donor-acceptor blend and the charge carrier mobility within the materials are key factors determining device performance. rsc.org Studies on poly(fluorene-benzothiadiazole) (F8BT) have shown that electron transport can be trap-limited, but can be enhanced through n-type doping. rug.nl The compatibility between the donor and acceptor materials is also a critical factor, as demonstrated by studies on non-fused ring electron acceptors with a benzoxadiazole core. rsc.org

Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of 2,1,3-benzoxadiazole-based ligands into metal-organic frameworks (MOFs) and coordination polymers has opened up new avenues for creating functional materials with applications in sensing and photocatalysis. rsc.orgmdpi.comnih.govrsc.org These materials combine the luminescent properties of the organic linker with the structural versatility and porosity of MOFs.

A luminescent zirconium-based MOF decorated with 2,1,3-benzoxadiazole has been shown to be an exceptionally sensitive sensor for ammonia (B1221849) and aliphatic amines in water, with a strong fluorescence turn-on response. rsc.org The detection limits for amines were in the nanomolar range, and for ammonia, it was as low as 6.5 ppb. rsc.org Similarly, a cadmium-based MOF containing a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand exhibited bright luminescence and was used for the sensitive detection of the toxic polyphenol gossypol. mdpi.com

The sensing mechanism in these MOFs often involves the interaction of the analyte with the framework, leading to a change in the luminescent properties of the material. The rational design of the organic ligands and the choice of the metal center are crucial for tailoring the sensing selectivity and sensitivity.

Ligand Design and Synthesis for MOF Architectures

The construction of Metal-Organic Frameworks (MOFs) with tailored properties, particularly for luminescence-based applications, heavily relies on the rational design of organic linkers. The 2,1,3-benzoxadiazole core, and its close structural analog 2,1,3-benzothiadiazole (B189464) (BTD), serve as excellent acceptor (A) units in the design of emissive linkers, often following a donor-acceptor-donor (D-A-D) motif. researchgate.netresearchgate.net This strategic design allows for the fine-tuning of the electronic and photophysical properties of the resulting MOFs. researchgate.net

The synthesis of these linkers involves incorporating coordinating groups, such as carboxylates or nitrogen-based heterocycles, onto the benzoxadiazole framework. These groups can then coordinate with metal ions or clusters to form the extended, porous structure of the MOF. For example, tetratopic carboxylic acids based on the BTD core have been synthesized and used to create zirconium-based MOFs (Zr-MOFs). researchgate.net By modifying the acceptor groups within the linker's molecular structure, the emission color of the resulting Zr-MOFs can be customized, spanning from blue to yellow-green and red. researchgate.net

A significant advantage of using these heterocyclic cores is the ability to create luminescent MOFs (LMOFs) where the emission originates from the organic linker itself. researchgate.net The virtually unlimited potential for modifying the emissive organic linkers, combined with the inherent structural benefits of MOFs, has led to significant advancements in constructing LMOFs with specific and predictable emission behaviors. researchgate.net Research has demonstrated the preparation of LMOFs with precisely controlled sizes, from tens to hundreds of nanometers, and customized emission properties ranging from deep-blue to the near-infrared spectrum. researchgate.net

Linker TypeCore StructureApplicationKey Feature
Tetratopic Carboxylic Acid2,1,3-BenzothiadiazoleZr-MOFsCustomizable emission color by modifying acceptor groups. researchgate.net
Ditopic/Tetratopic Carboxylic Acid2,1,3-BenzothiadiazoleNano-LMOFsPrecise control over particle size and full-color emission. researchgate.net
Di(imidazol-1-yl) derivative2,1,3-BenzothiadiazoleCadmium(II) MOFBright luminescence for sensing applications. researchgate.net

Sensing Applications for Environmental Analytes and Metal Ions

The development of chemosensors for the detection of environmentally and biologically significant analytes is a major focus of analytical chemistry. mdpi.com MOFs constructed from 2,1,3-benzoxadiazole-based ligands are particularly promising for these applications due to their high porosity, large surface area, and built-in signal-transduction capabilities.

A luminescent metal-organic coordination polymer based on 2,1,3-benzoxadiazole has been developed for the sensitive detection of dihydrogen phosphate (B84403) anions and trivalent metal cations like Gallium(III) and Indium(III). researchgate.netnsc.ru Similarly, a MOF based on cadmium(II) and a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole linker exhibits bright luminescence (quantum yield up to 20%) that can be quenched in the presence of certain antibiotics, demonstrating its potential as a chemical sensor. researchgate.net

The mechanism of sensing often relies on the interaction between the analyte and the MOF, which modulates the photophysical properties of the framework. For instance, the luminescence can be "turned off" (quenched) or "turned on" (enhanced) upon binding of the target analyte. Nano-sized Zr-MOFs have shown high sensitivity and efficient adsorption for tetracycline (B611298) hydrochloride, with a detection limit in the micromolar range. researchgate.net The development of effective molecular sensors for metal ions is a constantly evolving field, driven by the need for simple, low-cost, and sensitive detection methods. mdpi.com

MOF SystemTarget Analyte(s)Sensing PrincipleDetection Limit
2,1,3-Benzoxadiazole Coordination PolymerDihydrogen phosphate, Ga(III), In(III)Luminescence ModulationNot Specified researchgate.netnsc.ru
Cadmium(II)-BTD MOFAntibioticsLuminescence QuenchingNot Specified researchgate.net
Nano-sized Zr-MOFTetracycline hydrochlorideHigh Adsorption & Sensitivity0.22 µM researchgate.net

Development of Fluorescent Probes for Analytical Chemistry

Beyond MOFs, individual molecules containing the 2,1,3-benzoxadiazole core are extensively developed as fluorescent probes. frontiersin.orgnih.gov These compounds are prized for their notable features, including high photostability and tunable optical properties. mdpi.com The core's electron-accepting nature is key to designing "push-pull" fluorophores, where it is combined with electron-donating groups.

This D-A architecture leads to an intramolecular charge transfer (ICT) upon photoexcitation, which is a critical feature for sensing. frontiersin.orgresearchgate.net This ICT process often results in a large separation between the absorption and emission maxima (Stokes shift), which is advantageous in fluorescence-based detection as it minimizes self-quenching and background interference. researchgate.net For example, newly synthesized fluorophores containing a 2,1,3-benzoxadiazole unit exhibited strong, solvent-dependent fluorescence in the bluish-green region with a significant Stokes' shift of approximately 3,779 cm⁻¹. frontiersin.orgnih.gov

The versatility of the benzoxadiazole scaffold allows for the introduction of specific recognition moieties (receptors) that can selectively bind to a target analyte. This binding event alters the electronic environment of the fluorophore, leading to a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). For instance, bifunctional probes based on a benzoxadiazole core have been designed with a thiourea (B124793) binding motif to detect oxoanions like carboxylates. Binding of the carboxylate guest to the thiourea receptor induces a further red-shift in the emission, pushing the fluorescence maximum towards 700 nm. This principle has been applied to create probes for various analytes, including metal ions and biologically relevant molecules like G-quadruplex DNA, demonstrating the broad utility of this scaffold in analytical chemistry. nih.govnih.gov

Probe TypeKey FeatureEmission ColorTarget Analyte Example
D-π-A-π-D FluorophoreIntramolecular Charge Transfer (ICT)Bluish-greenGeneral Purpose Fluorophore frontiersin.orgnih.gov
Thiourea-substituted BenzoxadiazoleLarge Stokes Shift (>250 nm)RedOxoanions (e.g., Acetate)
Carbazole-based probeHigh SelectivityNot SpecifiedG-quadruplex DNA nih.gov

Future Research Directions and Perspectives for 2,1,3 Benzoxadiazole 4 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel 2,1,3-Benzoxadiazole-4-carboxamide derivatives. nih.gov These computational tools can significantly accelerate the identification of new compounds with desired properties by navigating the vast chemical space with greater efficiency than traditional experimental approaches. nih.govnih.gov

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing datasets of benzoxadiazole derivatives to predict their biological activities, photophysical properties, and other relevant characteristics. nih.govdoi.org For instance, AI and ML can be employed for high-throughput virtual screening to identify promising candidates from large compound libraries before their actual synthesis, thereby saving time and resources. nih.gov These predictive models can be built using various molecular descriptors and fingerprints that capture the essential structural features of the molecules. nih.govspringerprofessional.de

Furthermore, generative models, a subset of AI, can be utilized to design entirely new this compound structures with optimized properties. By learning the underlying patterns from known active compounds, these models can propose novel molecules that are more likely to exhibit high efficacy and selectivity. The use of deep learning approaches has already shown promise in identifying novel drug candidates and optimizing their design. nih.gov The integration of AI and ML is expected to be instrumental in developing the next generation of benzoxadiazole-based compounds for a wide range of applications.

Exploration of Novel Supramolecular Assemblies and Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is a cornerstone of supramolecular chemistry. For this compound, future research will increasingly focus on the exploration of its potential to form novel supramolecular assemblies and self-assembled structures. The benzoxadiazole moiety, with its distinct electronic character, can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (facilitated by the carboxamide group), and dipole-dipole interactions.

Studies on related benzoxadiazole derivatives have already demonstrated their tendency to form aggregates in solution. frontiersin.org For example, the self-assembly of a nystatin (B1677061) derivative labeled with a nitrobenzoxadiazole (NBD) group in lipid membranes has been investigated, revealing changes in the molecule's conformation upon binding and aggregation. nih.gov The formation of these assemblies can significantly influence the photophysical properties of the compounds, leading to phenomena such as aggregation-induced emission (AIE) or changes in fluorescence resonance energy transfer (FRET).

Future work in this area will likely involve the rational design of this compound derivatives with specific self-assembling properties. By strategically modifying the substituents on the benzoxadiazole ring or the carboxamide group, it may be possible to control the geometry and stability of the resulting supramolecular structures. These controlled assemblies could find applications in areas such as sensing, drug delivery, and the fabrication of organic electronic materials.

Advanced Characterization Techniques for Dynamic Processes and Transient States

Understanding the dynamic behavior and transient states of this compound derivatives is crucial for elucidating their mechanisms of action and for the rational design of new functional materials. Future research will rely heavily on the application of advanced characterization techniques to probe these fleeting phenomena.

Time-resolved spectroscopic methods are particularly powerful tools for studying the excited-state dynamics of fluorescent molecules. Techniques such as time-resolved fluorescence spectroscopy can provide insights into processes like intramolecular charge transfer (ICT), which is often observed in donor-π-acceptor systems containing the benzoxadiazole core. frontiersin.orgnih.gov These studies can reveal the lifetimes of different excited states and how they are influenced by the molecular environment. nih.gov

Computational methods, especially time-dependent density functional theory (TD-DFT), will play an increasingly important role in complementing experimental studies. nih.gov TD-DFT calculations can be used to predict the absorption and emission energies of benzoxadiazole derivatives and to model their excited-state geometries and electronic structures. nih.gov The combination of advanced experimental techniques and high-level computational modeling will provide a detailed picture of the dynamic processes and transient states that govern the functionality of these compounds. researchgate.net

Development of Bio-inspired and Biocompatible Materials Incorporating Benzoxadiazole Scaffolds

The development of new materials for biomedical applications is a rapidly growing field of research. Bio-inspired and biocompatible materials that can interact with biological systems in a controlled and beneficial manner are of particular interest. The benzoxadiazole scaffold, with its known biological activities, is a promising building block for the creation of such materials. nih.gov

Future research is expected to focus on the incorporation of this compound and its derivatives into biocompatible polymer matrices. nih.govmdpi.com These materials could be designed as scaffolds for tissue engineering, where the benzoxadiazole component could provide antimicrobial properties or promote cell growth and differentiation. nih.gov For instance, bio-inspired 3D scaffolds that mimic the structure of natural bone have been developed for bone regeneration, and incorporating bioactive molecules like benzoxadiazole derivatives could enhance their functionality. nih.gov

Furthermore, the development of biocompatible and biodegradable polymers is essential for applications such as drug delivery systems and temporary medical devices like stents. nih.govnih.gov By chemically linking or physically embedding this compound into these polymers, it may be possible to create materials that can release the active compound in a controlled manner over time. This approach could lead to more effective and targeted therapies with reduced side effects.

Multidisciplinary Research at the Interface of Synthetic Chemistry, Theoretical Chemistry, and Materials Science

The complexity of the challenges in modern chemical research necessitates a multidisciplinary approach. The future development of this compound and its applications will be driven by synergistic collaborations at the interface of synthetic chemistry, theoretical chemistry, and materials science.

Synthetic chemists will continue to play a crucial role in designing and preparing new derivatives with tailored properties. nih.govnih.gov Their ability to precisely control the molecular architecture is fundamental to this field. nih.gov Theoretical chemists, using computational tools like density functional theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding the design of new compounds. researchgate.netnih.govmetu.edu.tr This synergy between synthesis and theory allows for a more rational and efficient exploration of the chemical space. nih.gov

Materials scientists will then take these novel compounds and fabricate them into functional devices and materials. This could involve creating thin films for organic electronics, nanoparticles for bioimaging, or porous frameworks for sensing applications. asu.edu The characterization of these materials and the evaluation of their performance will provide crucial feedback to the synthetic and theoretical chemists, creating a closed-loop research cycle that accelerates innovation. Such collaborative efforts have already proven successful in the development of new fluorophores and materials for organic solar cells based on benzoxadiazole and related structures. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,1,3-Benzoxadiazole-4-carboxamide, and how can reaction conditions be tailored for reproducibility?

  • Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes or benzoyl chlorides. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (5 drops) under controlled reflux for 4 hours yields carboxamide analogs. Solvent removal under reduced pressure and filtration are critical for isolating the product . Modifications, such as substituting benzaldehyde with 4-nitrobenzaldehyde, can adjust reactivity and yield. Characterization via melting point (e.g., 109–111°C for intermediates) and HPLC purity checks (>97%) are recommended .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Use analytical techniques like high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess purity (>97%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, intermediates such as 2,1,3-Benzoxadiazole-4-amine (CAS 767-63-5) show distinct NMR peaks for aromatic protons and amine groups . Recrystallization in ethanol or acetonitrile may further purify the compound .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the in vitro biological activity of this compound derivatives?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and measure IC₅₀ values. Cell-based viability assays (MTT or resazurin) in cancer or microbial models can assess cytotoxicity. For example, triazole-carboxamide analogs have been tested against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) determined via microdilution . Dose-response curves and statistical validation (e.g., ANOVA) are essential for reproducibility .

Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent potency across studies?

  • Methodological Answer : Perform meta-analysis of experimental variables, including solvent effects (e.g., DMSO concentration), cell line specificity, and assay protocols. Cross-validate results using orthogonal methods: compare enzyme inhibition data with cellular uptake studies (e.g., LC-MS quantification). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to improve target binding. For example, substituting the benzoxadiazole ring with a 4-fluorophenyl group increased affinity for kinase targets in analogs . Computational docking (e.g., AutoDock Vina) can predict binding modes, guiding synthesis. SAR studies should prioritize logP optimization (<3.5) to balance solubility and membrane permeability .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for validating structure-activity relationship (SAR) studies in carboxamide derivatives?

  • Methodological Answer : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with bioactivity. Principal component analysis (PCA) can identify clusters of active/inactive compounds. For reproducibility, apply cross-validation (k-fold) to regression models and report adjusted R² values. Contradictory SAR trends may require quantum mechanical calculations (e.g., DFT) to assess electronic effects .

Q. How should researchers design experiments to assess metabolic stability of this compound in preclinical models?

  • Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor parent compound depletion over 60 minutes and calculate half-life (t₁/₂). Compare intrinsic clearance (CLint) across species. For in vivo validation, administer the compound via intravenous/oral routes in rodents and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Non-compartmental pharmacokinetic analysis (e.g., WinNonlin) determines AUC and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.